IDO1 Inhibition Advantage of N1-Substitution
The parent scaffold 4-phenyl-1H-1,2,3-triazole (CAS 1680-44-0) is a confirmed IDO1 inhibitor with an enzymatic IC₅₀ of 60 µM . Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine incorporates an N-methylethan-1-amine substituent at the N1 position, which is not present in the parent scaffold. In the Röhrig et al. (2012) SAR campaign, N1-alkylation of the triazole ring was a key strategy for improving potency: the optimized compound MMG-0358 achieved an IDO1 IC₅₀ of approximately 120 nM in cellular assays, representing an approximately 500-fold improvement over the unsubstituted 4-phenyl-1,2,3-triazole baseline [1]. While direct IC₅₀ data for Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine itself have not been reported in the primary IDO1 literature, the introduction of an N1-aminoalkyl chain is structurally analogous to the optimization path that yielded nanomolar IDO1 inhibitors from the micromolar parent scaffold.
| Evidence Dimension | IDO1 inhibitory potency (enzymatic IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported in peer-reviewed IDO1 studies; structurally analogous to N1-substituted derivatives in the Röhrig optimization series. |
| Comparator Or Baseline | 4-Phenyl-1H-1,2,3-triazole: IDO1 IC₅₀ = 60 µM (enzymatic). Optimized N1-substituted analog MMG-0358: IDO1 IC₅₀ ≈ 120 nM (cellular). |
| Quantified Difference | Approximately 500-fold improvement observed when moving from N-unsubstituted to N1-substituted 4-phenyl-1,2,3-triazoles in the IDO1 series. |
| Conditions | HeLa cell-based IDO1 assay (MMG-0358 data); enzymatic IDO1 assay (4-phenyl-1,2,3-triazole data). Source: Röhrig et al., J Med Chem 2012. |
Why This Matters
The N1-substitution pattern of Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine places it in the same structural class as the optimized, nanomolar-potency IDO1 inhibitors, structurally differentiating it from the unsubstituted 60 µM parent scaffold for procurement decisions in IDO1-focused programs.
- [1] Röhrig UF, Majjigapu SR, Grosdidier A, Bron S, Stroobant V, Pilotte L, Colau D, Vogel P, Van den Eynde BJ, Zoete V, Michielin O. Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition. J Med Chem. 2012;55(11):5270-5290. View Source
